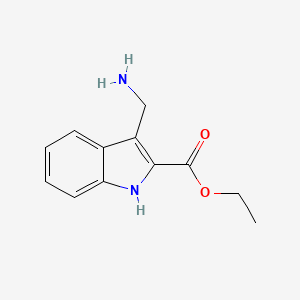

Ethyl 3-(Aminomethyl)-1H-indole-2-carboxylate

描述

Ethyl 3-(aminomethyl)-1H-indole-2-carboxylate (CAS: 2106765-19-7) is an indole derivative characterized by a carboxyethyl group at the 2-position and an aminomethyl substituent at the 3-position of the indole core. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzyme pathways such as EGFR and BRAF . Its structural flexibility allows for further functionalization, making it a versatile scaffold for drug discovery.

属性

IUPAC Name |

ethyl 3-(aminomethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-16-12(15)11-9(7-13)8-5-3-4-6-10(8)14-11/h3-6,14H,2,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZFHQVGAZXVAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(Aminomethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions One common method starts with the formation of the indole core, followed by functionalization at the 2- and 3-positions For instance, the indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

化学反应分析

Types of Reactions

Ethyl 3-(Aminomethyl)-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing the ester to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry Applications

Ethyl 3-(aminomethyl)-1H-indole-2-carboxylate has been investigated for its potential therapeutic effects, particularly in the modulation of biological pathways. Its structure allows for interactions with various biological targets, influencing enzyme activity and receptor functions.

Case Study: Antiviral Activity

Recent studies have shown that derivatives of indole-2-carboxylic acid, including this compound, exhibit inhibitory effects against integrase enzymes, which are crucial for viral replication. For instance, modifications at the C3 position of the indole core led to enhanced antiviral activity, with some derivatives showing IC50 values between 10.06–15.70 μM, indicating significant improvements over the parent compound .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common approach begins with the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent steps involve functionalizing specific positions on the indole ring to introduce the ethyl ester and aminomethyl groups.

Biological Research

The compound's unique structural features make it a candidate for exploring indole-based signaling pathways in microorganisms and other biological systems.

Interaction Studies

Research has demonstrated that this compound can influence various molecular targets within biological systems. These interactions are critical for understanding its role in modulating biological pathways and could lead to potential therapeutic applications .

作用机制

The mechanism of action of Ethyl 3-(Aminomethyl)-1H-indole-2-carboxylate involves its interaction with various molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the indole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

Structural Features and Substitution Patterns

The 3-position of the indole ring is a critical site for modulating biological activity. Below is a comparison of ethyl 3-(aminomethyl)-1H-indole-2-carboxylate with structurally related analogs (Table 1):

Table 1: Structural and functional comparison of this compound with analogs.

Challenges and Limitations

- Synthetic Complexity: Introduction of bulky groups (e.g., phenethylamino) requires multi-step protocols, reducing overall yield .

- Solubility Issues : Hydrophobic substituents (e.g., CF3) can compromise bioavailability, necessitating formulation optimization .

生物活性

Ethyl 3-(Aminomethyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound contains an indole core, which is a well-known structure in pharmacology due to its ability to interact with various biological targets. The presence of the aminomethyl group enhances its capacity for hydrogen bonding and electrostatic interactions, potentially modulating enzyme activity and receptor functions.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The aminomethyl group allows for potential hydrogen bonding with target proteins, influencing their activity.

- π-π Stacking : The indole ring can engage in π-π stacking interactions, which are crucial for binding to various receptors and enzymes.

- Hydrophobic Interactions : These interactions play a significant role in stabilizing the binding of the compound to its biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that indole derivatives possess antimicrobial properties, which may extend to this compound.

- Anticancer Potential : Indole derivatives have been implicated in anticancer activities. This compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Indoles have also been studied for their anti-inflammatory properties, suggesting potential therapeutic roles in inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Antitumor Activity : In vitro studies demonstrated that this compound showed significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values reported were as low as 5 µM, indicating potent activity .

- Mechanistic Insights : A study investigating the mechanism revealed that the compound acts by inducing apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) .

- Synergistic Effects : Combinations of this compound with other chemotherapeutic agents have shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

常见问题

Q. What are the standard synthetic routes for Ethyl 3-(Aminomethyl)-1H-indole-2-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via modifications of established indole carboxylate protocols. For example:

- Step 1 : React indole-2-carboxylic acid with SOCl₂ at 0°C to form the acyl chloride intermediate .

- Step 2 : Add ethanol to the intermediate at room temperature, followed by filtration and recrystallization in methanol to obtain high-purity crystals .

- Optimization : Slow evaporation of methanol yields X-ray-quality crystals, as confirmed by single-crystal diffraction (space group P2₁/c) .

Q. Table 1: Key Synthesis Parameters

| Parameter | Value/Technique | Reference |

|---|---|---|

| Solvent for Recrystallization | Methanol | |

| Yield | 93% (analogous indole derivatives) | |

| Purity Assessment | NMR, IR, X-ray diffraction |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using CDCl₃ solvent. For example, indole NH protons appear at δ ~9.47 ppm, while ester groups show quartets near δ 4.32–4.24 ppm .

- IR Spectroscopy : Detect carbonyl stretches (C=O) at ~1670–1610 cm⁻¹ and N-H bonds at ~3400 cm⁻¹ .

- X-ray Diffraction : Resolve hydrogen-bonded dimeric structures (e.g., N–H⋯O interactions at 2.877 Å) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Use the SHELX software suite (e.g., SHELXL for refinement):

- Data Collection : Employ Cu-Kα radiation (λ = 1.54178 Å) with a CCD detector. Process data using CrysAlis PRO .

- Refinement : Apply full-matrix least-squares methods. For example, refine anisotropic displacement parameters for non-H atoms and model H atoms in calculated positions .

- Key Findings : The compound forms centrosymmetric R₂²(10) hydrogen-bonded dimers along the b-axis, with an average non-H atomic deviation of 0.028 Å from planarity .

Q. Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Cell Dimensions | a = 7.6093 Å, b = 12.5445 Å, c = 10.4018 Å | |

| Hydrogen Bond Length | N1–O2 = 2.877 Å |

Q. What strategies enhance the bioactivity of this compound for anticancer applications?

- Methodological Answer :

- Functionalization : Introduce substituents via Suzuki-Miyaura coupling (e.g., borylation using bis(pinacolato)diboron and Pd catalysts) to improve binding to kinase targets .

- Structure-Activity Relationship (SAR) : Modify the aminomethyl group to increase hydrogen-bonding potential with biological targets (e.g., glycine receptors) .

- In Vitro Testing : Assess cytotoxicity using MTT assays against cancer cell lines (e.g., IC₅₀ values for indole derivatives range from 1–50 µM in antitumor studies) .

Q. Table 3: Bioactivity Data for Analogous Indoles

| Derivative | Bioactivity (IC₅₀) | Reference |

|---|---|---|

| Ethyl 1H-indole-2-carboxylate | Antifungal (Candida spp.) | |

| Tricyclic Indoles | Mcl-1 inhibition (<100 nM) |

Q. How to address contradictions in reported synthetic yields for indole derivatives?

- Methodological Answer :

- Reaction Optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to indole) and solvent polarity (e.g., acetic acid vs. DMF) to minimize side reactions .

- Analytical Cross-Validation : Use HPLC-MS to confirm purity and quantify byproducts. For example, discrepancies in yields (e.g., 93% vs. 80%) may arise from unaccounted oligomers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。